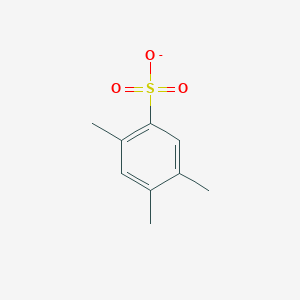![molecular formula C18H15NO7S B280703 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid involves the inhibition of certain enzymes, including carbonic anhydrase. This inhibition leads to a decrease in the activity of these enzymes, which can have a wide range of physiological effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the enzyme being inhibited. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. It can also lead to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain types of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid in lab experiments include its potent inhibitory activity against certain enzymes, making it a valuable tool for studying the physiological effects of these enzymes. However, there are also limitations to its use, including the need for careful handling due to its toxicity, and the potential for off-target effects due to its non-specific inhibition of certain enzymes.
Orientations Futures
There are several potential future directions for research involving 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid. These include the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer, as well as the study of the physiological effects of its inhibition of other enzymes. Additionally, further research is needed to determine the potential side effects of its use, as well as its efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid involves several steps, including the reaction of 3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-amine with p-toluenesulfonyl chloride, followed by the reaction with 4-aminobenzoic acid. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
The potential applications of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid in scientific research are vast. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase, which is involved in several physiological processes, such as acid-base balance and fluid secretion. This makes it a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Formule moléculaire |
C18H15NO7S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C18H15NO7S/c1-10-16(18(22)25-2)14-9-12(5-8-15(14)26-10)19-27(23,24)13-6-3-11(4-7-13)17(20)21/h3-9,19H,1-2H3,(H,20,21) |
Clé InChI |
DMMIYAIWKQRGCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OC |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)

![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)





![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)
![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
